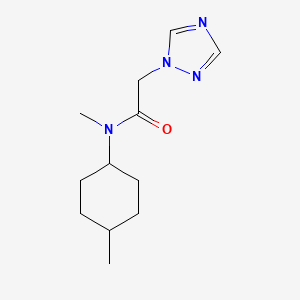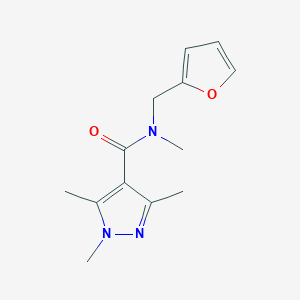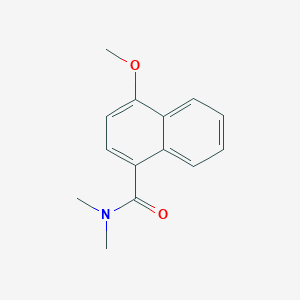
N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, commonly referred to as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
AZD9291 works by irreversibly binding to the mutated N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide tyrosine kinase, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a high selectivity for mutated this compound tyrosine kinase, with minimal activity against wild-type this compound. This leads to a reduced risk of side effects associated with the inhibition of wild-type this compound, such as skin rash and diarrhea. In addition, AZD9291 has been shown to have good brain penetration, making it effective in the treatment of NSCLC patients with brain metastases.
Vorteile Und Einschränkungen Für Laborexperimente
AZD9291 has several advantages for use in lab experiments, including its high selectivity for mutated N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide tyrosine kinase, its favorable safety profile, and its ability to penetrate the blood-brain barrier. However, AZD9291 also has limitations, including the need for specialized equipment and expertise for its synthesis and the high cost associated with its use.
Zukünftige Richtungen
There are several future directions for the development and use of AZD9291, including the investigation of its efficacy in combination with other targeted therapies and immunotherapies, the development of new formulations to improve its pharmacokinetic properties, and the identification of biomarkers that can predict response to treatment. In addition, the use of AZD9291 in other N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide-mutated cancers, such as head and neck cancer, is also being explored.
Synthesemethoden
AZD9291 is synthesized through a multistep process that involves the reaction of 4-methylcyclohexanone with methylamine to form N-methyl-4-methylcyclohexylamine. This intermediate is then reacted with ethyl chloroacetate to form N-methyl-N-(4-methylcyclohexyl)-2-chloroacetamide, which is subsequently reacted with sodium azide to form N-methyl-N-(4-methylcyclohexyl)-2-azidoacetamide. Finally, the azido group is reduced to form AZD9291.
Wissenschaftliche Forschungsanwendungen
AZD9291 has been extensively studied in preclinical and clinical studies, and has been shown to be effective in the treatment of NSCLC patients with N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide T790M mutations, which are resistant to first and second-generation this compound TKIs. In addition, AZD9291 has been shown to have a favorable safety profile, with fewer side effects than first and second-generation this compound TKIs.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-3-5-11(6-4-10)15(2)12(17)7-16-9-13-8-14-16/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDGHMDUJPHVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
